3-(2-Phenylpropan-2-yl)piperidine
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Overview
Description
3-(2-Phenylpropan-2-yl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylpropan-2-yl)piperidine typically involves the alkylation of piperidine with a suitable phenylpropan-2-yl halide. One common method includes the use of organometallic reagents such as Grignard reagents or organolithium compounds to introduce the phenylpropan-2-yl group onto the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine derivatives using metal catalysts like cobalt, ruthenium, or nickel. These methods are scalable and can produce high yields of the desired piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylpropan-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Scientific Research Applications
3-(2-Phenylpropan-2-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-(2-Phenylpropan-2-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its effects are mediated through binding to target proteins, altering their activity and leading to physiological responses .
Comparison with Similar Compounds
Similar Compounds
1-Phenethylpiperidine: Similar structure but lacks the methyl group on the phenyl ring.
1-Benzylpiperidine: Contains a benzyl group instead of the 1-methyl-1-phenylethyl group.
1-(2-Phenylethyl)piperidine: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
3-(2-Phenylpropan-2-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H21N |
---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
3-(2-phenylpropan-2-yl)piperidine |
InChI |
InChI=1S/C14H21N/c1-14(2,12-7-4-3-5-8-12)13-9-6-10-15-11-13/h3-5,7-8,13,15H,6,9-11H2,1-2H3 |
InChI Key |
XHHXLAVLQJDFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCNC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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